molecular formula C11H16N2 B1603706 2-(4-Methylphenyl)piperazine CAS No. 65709-31-1

2-(4-Methylphenyl)piperazine

Cat. No. B1603706
CAS RN: 65709-31-1
M. Wt: 176.26 g/mol
InChI Key: FCNXNUWTNOYQME-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)piperazine” is a chemical compound with the CAS Number: 65709-31-1 . It has a molecular weight of 176.26 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, including “2-(4-Methylphenyl)piperazine”, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name for “2-(4-Methylphenyl)piperazine” is 2-(4-methylphenyl)piperazine . The InChI code for this compound is 1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylphenyl)piperazine” include a molecular weight of 176.26 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

  • Synthesis of Piperazine Derivatives

    • Field : Organic Chemistry
    • Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. The synthesis of piperazine derivatives has been a focus of recent research .
    • Methods : Methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • Results : The synthesis of 2-substituted chiral piperazines was reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
  • Intestinal Permeation Enhancers

    • Field : Pharmaceutical Research
    • Application : Phenylpiperazine derivatives, including 1-(4-methylphenyl)piperazine, have been studied as potential intestinal permeation enhancers .
    • Methods : The efficacy and cytotoxicity of 13 phenylpiperazine compounds were assessed in a Caco-2 model of the intestinal epithelium. Efficacy was measured using the paracellular diffusion marker calcein .
    • Results : Two of the 13 derivatives enhanced the permeability of the fluorescent marker calcein over 100-fold. It was found that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity, while aliphatic substitutions resulted in efficacy and toxicity profiles comparable to 1-phenylpiperazine .

Safety And Hazards

The safety data sheet for a similar compound, 1-(p-Tolyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Piperazine and its derivatives, including “2-(4-Methylphenyl)piperazine”, have wide-ranging applications in the field of medicine. They are key components in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions in the study and application of “2-(4-Methylphenyl)piperazine” are likely to be in the development of new drugs and therapeutic agents.

properties

IUPAC Name

2-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNXNUWTNOYQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614918
Record name 2-(4-Methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)piperazine

CAS RN

65709-31-1
Record name 2-(4-Methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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